molecular formula C25H18ClNO5 B2424787 7-(4-Chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866588-44-5

7-(4-Chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No. B2424787
CAS RN: 866588-44-5
M. Wt: 447.87
InChI Key: CXWWUFKVRPGTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one is a useful research compound. Its molecular formula is C25H18ClNO5 and its molecular weight is 447.87. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis : The study by Nicolaides et al. (1993) focused on the synthesis of various oxazolocoumarins from quinone derivatives. Although the specific compound was not mentioned, this research highlights the broader chemical reactions and synthetic pathways that are possible with quinoline derivatives, potentially applicable to the synthesis and structural characterization of the compound (Nicolaides et al., 1993).

  • Novel Quinoline Derivatives : Kim (1981) demonstrated the use of 5H-benzoxazolo[3,2-a]quinolin-5-ones as synthons for preparing novel quinoline derivatives. This suggests that similar strategies could be employed in the exploration of new scientific applications for the compound , particularly in the synthesis of novel molecules for various research purposes (Kim, 1981).

  • Heterocyclic Compound Synthesis : The work by Sobarzo-Sánchez et al. (2010) on the synthesis of 6-oxoisoaporphine and tetrahydroisoquinoline derivatives from quinolinone-based compounds illustrates the potential for the compound to serve as a precursor or intermediate in the synthesis of heterocyclic compounds with various scientific applications, including medicinal chemistry and material science (Sobarzo-Sánchez et al., 2010).

  • Structural and Activity Studies : Wu et al. (2022) conducted a detailed study on a structurally similar triazoloquinazolinone derivative, focusing on its synthesis, crystal structure, vibrational spectroscopy, DFT analysis, and molecular docking. Such comprehensive studies could be relevant for understanding the physical, chemical, and biological properties of the compound , potentially guiding its applications in scientific research (Wu et al., 2022).

properties

IUPAC Name

7-(4-chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNO5/c1-30-18-8-2-15(3-9-18)12-27-13-20(24(28)16-4-6-17(26)7-5-16)25(29)19-10-22-23(11-21(19)27)32-14-31-22/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWWUFKVRPGTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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